molecular formula C12H25N3O B13315273 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide

1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide

Cat. No.: B13315273
M. Wt: 227.35 g/mol
InChI Key: MFWSHHKRDSRZEB-UHFFFAOYSA-N
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Description

1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide is a chemical compound with a complex structure that includes a cyclohexane ring, an amino group, and a dimethylamino propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide typically involves the reaction of cyclohexanecarboxylic acid with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-(dimethylamino)-1-propylamine
  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide
  • 3,3′-iminobis(N,N-dimethylpropylamine)

Uniqueness: 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide is unique due to its specific structural features, such as the cyclohexane ring and the combination of amino and dimethylamino groups. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications .

Properties

Molecular Formula

C12H25N3O

Molecular Weight

227.35 g/mol

IUPAC Name

1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C12H25N3O/c1-15(2)10-6-9-14-11(16)12(13)7-4-3-5-8-12/h3-10,13H2,1-2H3,(H,14,16)

InChI Key

MFWSHHKRDSRZEB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)C1(CCCCC1)N

Origin of Product

United States

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